
5-Chloro-3-methoxybenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO4. It is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of a chloro group at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-3-methoxybenzofuran-2-carbonsäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 5-Chlor-2-hydroxybenzaldehyd und Methoxyessigsäure.
Bildung des Benzofuranrings: Der Benzofuranring wird durch eine Cyclisierungsreaktion gebildet, die oft die Verwendung eines Lewis-Säure-Katalysators beinhaltet.
Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe wird durch eine Carboxylierungsreaktion eingeführt, typischerweise unter Verwendung von Kohlendioxid unter Hochdruck- und Hochtemperaturbedingungen.
Industrielle Produktionsverfahren
In der industriellen Produktion von 5-Chlor-3-methoxybenzofuran-2-carbonsäure können kontinuierliche Verfahren eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Reaktoren und die präzise Kontrolle der Reaktionsbedingungen sind unerlässlich, um konsistente Ergebnisse zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-3-methoxybenzofuran-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Chlorgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen resultierenden Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-Chlor-3-methoxybenzofuran-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-3-methoxybenzofuran-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, und so antimikrobielle Wirkungen entfalten .
Wirkmechanismus
The mechanism of action of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-2-methoxybenzofuran-3-carbonsäure
- 5-Chlor-3-ethoxybenzofuran-2-carbonsäure
- 5-Brom-3-methoxybenzofuran-2-carbonsäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 5-Chlor-3-methoxybenzofuran-2-carbonsäure aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C10H7ClO4 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
5-chloro-3-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c1-14-8-6-4-5(11)2-3-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
IVGCNVQIQYQYKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



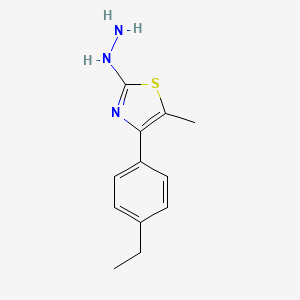
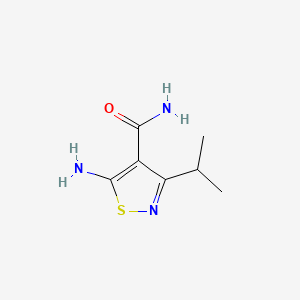
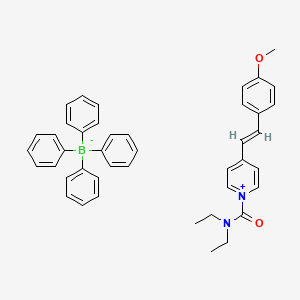

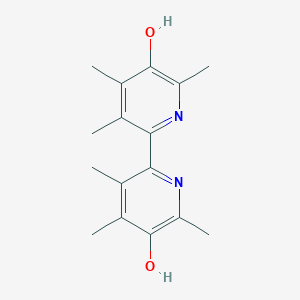


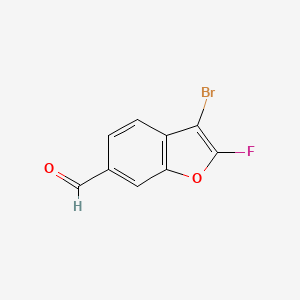
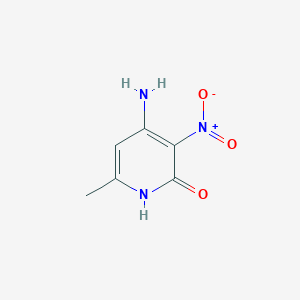
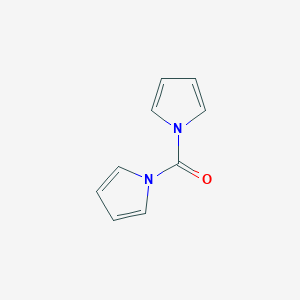
![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)
![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
